N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride
Description
N,N-Dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride (CAS: 2551118-00-2) is a bicyclic amine derivative with a molecular weight of 235.2 g/mol and a purity of ≥95%. Its structure features a partially saturated isoindole core substituted with a dimethylamino group at the 5-position, stabilized as a dihydrochloride salt.
Properties
Molecular Formula |
C10H16Cl2N2 |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-12(2)10-4-3-8-6-11-7-9(8)5-10;;/h3-5,11H,6-7H2,1-2H3;2*1H |
InChI Key |
SQEQLPHHSUKWSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(CNC2)C=C1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride involves several steps. One common method includes the reaction of isoindoline with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues:
The compound’s closest structural analogues include:
(2,3-Dihydro-1H-indol-5-ylmethyl)amine : A related indole derivative with an unsaturated indole ring and a methylamine substituent. Unlike the isoindole core in the target compound, this analogue features a six-membered indole ring fused to a five-membered nitrogen-containing ring. Structural confirmation for this compound and its dihydrochloride salt was achieved via elemental analysis, NMR, IR spectroscopy, and mass spectrometry .
Pharmaceutical Impurities (e.g., Loperamide-related impurities): Several impurities listed in regulatory guidelines, such as Imp. A(EP) (CAS: 1391052-94-0) and Imp. D(EP) (CAS: 37743-41-2), share functional groups like dimethylamino and aromatic rings. These impurities are structurally distinct due to their piperidine or butanamide backbones but highlight the importance of nitrogen-heterocyclic systems in drug design .
Table 1: Comparative Analysis of Key Compounds
*Estimated based on molecular formula.
Physicochemical and Functional Differences
- Solubility and Stability : The dihydrochloride salt form of the target compound enhances aqueous solubility compared to free bases like (2,3-dihydro-1H-indol-5-ylmethyl)amine. However, data on melting point, boiling point, and solubility are unavailable .
- Biological Activity : Isoindole derivatives are often prioritized for CNS drug development due to their ability to cross the blood-brain barrier. In contrast, indole analogues (e.g., (2,3-dihydro-1H-indol-5-ylmethyl)amine) are more commonly used in serotonin receptor modulation .
Regulatory and Commercial Status
The discontinuation of N,N-Dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride contrasts with the regulatory emphasis on structurally related impurities (e.g., Loperamide impurities), which are standardized for quality control in pharmaceutical manufacturing . This suggests that the target compound’s niche applications or synthesis challenges may limit its commercial viability.
Biological Activity
N,N-Dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic isoindole structure, which includes both an indole and a saturated five-membered ring. The presence of two methyl groups on the nitrogen atom enhances its lipophilicity and solubility in biological environments, making it suitable for various pharmacological applications.
Biological Activities
The compound has been investigated for several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation by targeting specific molecular pathways associated with cancer growth. Its mechanism may involve the inhibition of enzymes related to cell cycle progression, such as Wee1 kinase .
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens, indicating its applicability in treating infections.
- Neuroprotective Effects : Isoindole derivatives have been linked to neuroprotective activities, suggesting that this compound might offer therapeutic benefits in neurodegenerative diseases.
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. It is believed to interact with specific receptors or enzymes, leading to modulation of biological pathways. For instance, it may inhibit the activity of certain kinases involved in cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against various bacterial strains | |
| Neuroprotective | Potential protective effects in neuronal models |
Case Studies
- In Vitro Studies : Research conducted on cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
- Animal Models : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor sizes compared to control groups. This suggests a promising avenue for further investigation into its therapeutic applications in oncology .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions between appropriate precursors under acidic conditions. Common methods include:
- Cyclization Reaction : The reaction between N,N-dimethylamine and isoindoline precursors in hydrochloric acid yields the dihydrochloride salt.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Starting Materials | N,N-Dimethylamine + Isoindoline precursor |
| Conditions | Acidic medium (e.g., HCl) |
| Product | This compound |
Q & A
Q. What are the established synthetic routes for N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves reductive amination of a precursor such as 5-formyl-2,3-dihydro-1H-isoindole, followed by dimethylation and dihydrochloride salt formation. Key steps include:
- Reductive amination : Use of sodium cyanoborohydride or hydrogenation catalysts under controlled pH (e.g., buffered acetic acid) to stabilize intermediates .
- Dimethylation : Methylation agents like methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) with bases such as potassium carbonate to enhance reactivity .
- Salt formation : Crystallization in ethanol/HCl to precipitate the dihydrochloride salt. Optimization requires monitoring reaction temperature (20–25°C) and stoichiometric excess of HCl to avoid hygroscopic byproducts .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : and NMR (DMSO-d6) resolve the isoindoline scaffold (δ 2.8–3.2 ppm for N-methyl groups) and aromatic protons (δ 6.5–7.2 ppm) .
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients (e.g., 10–90% ACN over 15 min) confirm molecular ion peaks ([M+H] at m/z 209.1) and detect impurities .
- XRD : Single-crystal X-ray diffraction (using SHELX programs) validates the dihydrochloride salt structure and hydrogen-bonding networks .
Q. How does the compound’s hydrogen-bonding pattern influence its crystallographic properties?
The dihydrochloride salt forms a robust hydrogen-bonding network between NH groups and chloride ions, often adopting a monoclinic crystal system (space group P2/c). Graph-set analysis (e.g., Etter’s rules) reveals R(8) motifs, critical for stabilizing the lattice and reducing hygroscopicity .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data between experimental and computational models?
Discrepancies in bond lengths or angles may arise from dynamic disorder or solvent inclusion. Mitigation strategies include:
- High-resolution data collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves precision for light-atom positions .
- DFT optimization : Comparing B3LYP/6-31G(d,p)-optimized geometries with experimental XRD data identifies steric or electronic distortions .
- Twinned crystal analysis : SHELXL’s TWIN/BASF commands refine data from non-merohedral twins, common in hygroscopic salts .
Q. How can impurity profiling during synthesis inform mechanistic understanding of side reactions?
Common impurities include:
- N-Monomethyl analogs : Result from incomplete methylation; detectable via LC-MS (Δm/z +14).
- Oxidation byproducts : Isoindole ring oxidation forms quinone-like species; tracked using UV-Vis at λ = 320–350 nm . Mechanistic insights: Kinetic studies (e.g., Arrhenius plots) under varying O levels reveal autocatalytic oxidation pathways, guiding inert-atmosphere protocols .
Q. What in silico approaches predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
- Molecular docking : AutoDock Vina screens against serotonin (5-HT) or dopamine D receptors, using PubChem 3D conformers (CID: [insert CID if available]).
- MD simulations : GROMACS assesses binding stability (RMSD < 2.0 Å over 100 ns), highlighting salt-bridge interactions with Asp114 or Glu349 residues .
Q. How do solvent polarity and counterion choice impact the compound’s stability in aqueous formulations?
- Hygroscopicity : Dihydrochloride salts absorb moisture >60% RH, degrading to free base; lyophilization or silica gel stabilizes bulk material .
- Buffered solutions : Phosphate buffer (pH 4.0–5.0) minimizes hydrolysis, confirmed via accelerated stability testing (40°C/75% RH for 4 weeks) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
